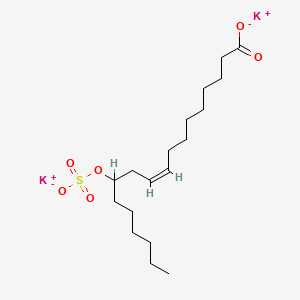

Dipotassium (R)-12-(sulphonatooxy)oleate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is dipotassium (9Z,12R)-12-(sulfonatooxy)octadec-9-enoate , reflecting its unsaturated carbon chain, sulfonate functional group, and stereochemical orientation. The CAS registry number 67785-93-7 uniquely identifies this specific stereoisomer, distinguishing it from other sulfated oleic acid derivatives. Key synonyms include dipotassium sulforicinoleate and potassium sulfatoricinoleate, which are historically rooted in its relationship to ricinoleic acid derivatives.

The molecular formula C₁₈H₃₂K₂O₆S and molecular weight 454.70 g/mol derive from the parent oleic acid structure (C₁₈H₃₄O₂), modified by the addition of a sulfonate group (SO₃⁻) and two potassium counterions. The EINECS identifier 267-076-7 further classifies it within the European chemical regulatory framework.

Table 1: Chemical Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 67785-93-7 |

| IUPAC Name | Dipotassium (9Z,12R)-12-(sulfonatooxy)octadec-9-enoate |

| Molecular Formula | C₁₈H₃₂K₂O₆S |

| Molecular Weight | 454.70 g/mol |

| EINECS Number | 267-076-7 |

Structural Elucidation: Oleic Acid Derivative Functionalization

This compound originates from oleic acid (CH₃(CH₂)₇CH=CH(CH₂)₇COOH ), a monounsaturated omega-9 fatty acid. The structural modification involves two critical steps:

- Sulfonation : Introduction of a sulphonatooxy (-OSO₃⁻) group at the 12th carbon of the alkyl chain.

- Esterification : Neutralization with potassium hydroxide to form the dipotassium salt.

The unsaturated cis double bond at carbon 9 (denoted 9Z) remains intact, preserving the bent conformation typical of oleic acid derivatives. The sulfonate group introduces polarity, enhancing water solubility compared to the parent fatty acid. This functionalization is achieved through reaction with sulfuric acid or oleum, followed by alkaline neutralization, as described in sulfation protocols for fatty acid esters.

Table 2: Structural Comparison with Oleic Acid

| Feature | Oleic Acid | This compound |

|---|---|---|

| Functional Groups | Carboxylic acid, alkene | Sulfonate, carboxylate, alkene |

| Water Solubility | Low | High (due to ionic sulfonate group) |

| Molecular Weight | 282.47 g/mol | 454.70 g/mol |

Stereochemical Considerations of (R)-Configuration at C12

The (R) designation at carbon 12 indicates the absolute configuration of the sulfonatooxy group. This stereochemical specificity arises during sulfation, where the prochiral carbon becomes a chiral center upon functionalization. The InChI string InChI=1/C18H34O6S.2K/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;/t17-;;/m1../s1 explicitly encodes the (R)-configuration via the t17- descriptor, confirming the spatial arrangement around C12.

Synthetic routes utilizing stereospecific catalysts or chiral resolving agents may favor the (R)-enantiomer, as noted in patents describing sulfated fatty acid production. The stereochemistry influences intermolecular interactions, such as hydrogen bonding and micelle formation, which are critical in applications like surfactant chemistry.

Synthesis Pathway Highlights

- Sulfation : Oleic acid methyl ester reacts with concentrated sulfuric acid, forming the sulfated intermediate.

- Neutralization : Treatment with potassium hydroxide yields the dipotassium salt.

- Stereochemical Control : Reaction conditions (temperature, solvent) are optimized to retain the (R)-configuration.

Properties

CAS No. |

67785-93-7 |

|---|---|

Molecular Formula |

C18H32K2O6S |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

dipotassium;(Z)-12-sulfonatooxyoctadec-9-enoate |

InChI |

InChI=1S/C18H34O6S.2K/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;; |

InChI Key |

MLXJANQMZFAJBH-AGZDHKJJSA-L |

Isomeric SMILES |

CCCCCCC(C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Related CAS |

29704-46-9 (Parent) |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Oleic Acid

- Objective: Introduce a hydroxyl group at the 12th carbon of oleic acid with retention of (R)-stereochemistry.

- Method: Enzymatic or chemical hydroxylation methods are employed. Enzymatic hydroxylation using lipoxygenase or cytochrome P450 monooxygenases can provide high stereoselectivity.

- Conditions: Mild aqueous or organic solvent systems at controlled temperatures (20–40°C) to preserve stereochemistry.

Sulfonation of the Hydroxyl Group

- Objective: Convert the 12-hydroxyl group into a sulfonate group.

- Reagents: Sulfur trioxide-pyridine complex, chlorosulfonic acid, or sulfur trioxide in an inert solvent such as dichloromethane.

- Procedure: The hydroxylated oleic acid is reacted with the sulfonating agent under controlled temperature (0–5°C) to avoid side reactions.

- Outcome: Formation of 12-(sulphonatooxy)oleic acid intermediate.

Neutralization to Dipotassium Salt

- Objective: Convert the sulfonic acid into the dipotassium salt.

- Reagents: Potassium hydroxide (KOH) or potassium carbonate (K2CO3) in aqueous solution.

- Procedure: The sulfonated acid is dissolved in water and neutralized with stoichiometric amounts of KOH under stirring at room temperature.

- Result: Formation of this compound as a water-soluble salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Hydroxylation | Enzymatic (lipoxygenase) or chemical | 20–40 | 2–6 | Enzymatic preferred for stereoselectivity |

| Sulfonation | SO3-pyridine complex or chlorosulfonic acid | 0–5 | 1–3 | Low temperature to prevent degradation |

| Neutralization | KOH or K2CO3 aqueous solution | 20–25 | 1–2 | Stoichiometric control critical |

Analytical and Research Findings

- Stereochemical Integrity: Chiral HPLC and NMR spectroscopy confirm retention of (R)-configuration after sulfonation and salt formation.

- Purity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses show >95% purity of the final dipotassium salt.

- Yield: Overall yields range from 70% to 85%, depending on the hydroxylation method and sulfonation efficiency.

- Physical Properties: The dipotassium salt is water-soluble, with melting points and solubility profiles consistent with sulfonated fatty acid salts.

Comparative Notes on Preparation Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Hydroxylation | High stereoselectivity, mild conditions | Requires enzyme availability and control |

| Chemical Hydroxylation | More accessible reagents | Lower stereoselectivity, possible side reactions |

| Sulfonation with SO3-pyridine | Controlled sulfonation, good yields | Requires careful handling of reagents |

| Sulfonation with chlorosulfonic acid | Strong sulfonating agent, fast reaction | Highly corrosive, requires strict safety |

Chemical Reactions Analysis

Types of Reactions

Dipotassium ®-12-(sulphonatooxy)oleate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different forms, often involving the use of reducing agents such as hydrazine.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine and diimide are commonly used reducing agents.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce different oleate derivatives.

Scientific Research Applications

Dipotassium ®-12-(sulphonatooxy)oleate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in biological studies to investigate cell membrane interactions and protein-lipid interactions.

Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of dipotassium ®-12-(sulphonatooxy)oleate involves its ability to lower surface tension and interact with various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Potassium Oleate

Molecular formula : C₁₈H₃₃KO₂ .

Key differences :

- Lacks the sulphonatooxy group at C12.

- Contains only a carboxylate group.

Applications : - Widely used as a surfactant in soaps, detergents, and topical formulations due to its emulsifying properties .

- Acts as a penetration enhancer in pharmaceuticals, facilitating drug absorption through biological membranes .

Safety : Generally recognized as safe (GRAS) in cosmetics but may cause irritation at high concentrations.

Sodium Hydrogen (R)-12-(Sulphooxy)oleate

Molecular formula : C₁₈H₃₃NaO₆S ( ).

Key differences :

- Sodium salt vs. dipotassium salt.

- Single potassium substitution vs. two potassium ions in the target compound.

Applications : - Likely used in similar industrial or pharmaceutical contexts as a surfactant or ionic emulsifier.

Calcium-12-Oxystearate

Sodium Dodecyl Sulfate (SDS)

Molecular formula : C₁₂H₂₅NaO₄S ( ).

Key differences :

- Shorter alkyl chain (C12 vs. C18).

- Sulfate (-SO₄⁻) group vs. sulphonatooxy (-OSO₃⁻).

Applications : - Ubiquitous laboratory surfactant and detergent .

- Safety concerns include skin irritation and environmental toxicity .

Comparative Data Table

Research Findings and Industrial Relevance

- Aerosol Proxies : Oleic acid derivatives (e.g., methyl oleate) are used to model aerosol behavior in atmospheric studies. The sulphonatooxy group may alter aerosol scattering properties, as seen in neutron scattering studies of fatty acids .

- Pharmaceutical Potential: Similar to clorazepate dipotassium ( ), dipotassium salts may enhance drug solubility, though specific data on this compound is lacking.

Q & A

Q. What are the recommended methodologies for synthesizing Dipotassium (R)-12-(sulphonatooxy)oleate, and how can reaction conditions be optimized?

Answer:

- Synthesis Protocol : The compound is synthesized via sulfonation of oleic acid derivatives. A common approach involves sulfating oleic acid at the 12-hydroxy position using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide .

- Optimization : Key parameters include reaction temperature (40–60°C), stoichiometric ratios (oleate:sulfonating agent = 1:1.2), and catalyst selection (e.g., pyridine for acid scavenging). Post-synthesis purification via solvent extraction (e.g., ethyl acetate/water partitioning) removes unreacted reagents .

- Quality Control : Monitor sulfonation efficiency using FT-IR (S=O stretch at 1220–1250 cm⁻¹) and titrimetric analysis for sulfate content .

Q. How should researchers characterize the structural and purity profile of this compound?

Answer:

- Structural Confirmation : Use H NMR (δ 4.8–5.2 ppm for sulfated ester protons) and C NMR (δ 70–80 ppm for sulfonate-attached carbons). High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical [M]⁻ = 437.3 g/mol) .

- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) detects impurities. Karl Fischer titration determines residual moisture (<0.5%) .

Q. What are the stability considerations for this compound under varying experimental conditions?

Answer:

- Hydrolytic Stability : The sulfonate ester bond is labile in strong acids (pH < 2) or bases (pH > 10). Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

- Thermal Stability : Decomposes above 100°C; differential scanning calorimetry (DSC) shows endothermic peaks at 105–110°C .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Q. How does this compound function as a surfactant in dye penetration studies?

Answer:

- Mechanism : The sulfonate group enhances hydrophilicity, reducing interfacial tension between hydrophobic dyes and aqueous solutions.

- Application Testing : Conduct surface tension measurements (Du Noüy ring method) at 0.1–1% w/v concentrations. Dye penetration efficiency is quantified via UV-Vis spectroscopy on treated vs. untreated fabrics .

Advanced Research Questions

Q. What molecular interactions drive the enhanced dye penetration facilitated by this compound?

Answer:

Q. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation?

Answer:

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

Answer:

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure 28-day degradation rates.

- Ecotoxicology : Acute toxicity tests with Daphnia magna (EC₅₀) and algal growth inhibition assays (OECD 201) .

Q. How do counterions (e.g., dipotassium vs. disodium) influence surfactant properties?

Answer:

- Ionic Radius Effects : Potassium’s larger ionic radius (vs. sodium) reduces lattice energy, enhancing solubility. Conduct conductivity measurements to compare critical micelle concentrations (CMC) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows dipotassium salts decompose at higher temperatures (~10°C difference) due to stronger ionic interactions .

Q. How should researchers address contradictions in literature data regarding hydrolysis rates?

Answer:

- Controlled Comparative Studies : Replicate hydrolysis under standardized conditions (pH 7.4 PBS, 37°C). Use HPLC-MS to quantify degradation products.

- Statistical Analysis : Apply Arrhenius modeling to reconcile temperature-dependent rate discrepancies. Meta-analyses of activation energies (Eₐ) across studies can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.